molecular formula C13H10BrCl2FN2O B1603249 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine CAS No. 756503-69-2

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Cat. No.: B1603249
CAS No.: 756503-69-2
M. Wt: 380 g/mol
InChI Key: URFUZAZEKBBCEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Authentication System Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine for the R-enantiomer. The compound is officially registered under multiple Chemical Authentication System numbers, reflecting different stereochemical configurations and preparation methods. The R-enantiomer carries the Chemical Authentication System registry number 877399-00-3, while the racemic mixture is assigned the number 756503-69-2. These distinct registry numbers are crucial for pharmaceutical documentation and regulatory compliance, ensuring proper identification of the specific stereoisomeric form being referenced.

The compound possesses several recognized synonyms and alternative nomenclature systems that facilitate communication across different scientific communities. Among the most commonly used synonyms are 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine and 2-pyridinamine, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]. The European Community number 700-798-7 provides additional regulatory identification, while the Unique Ingredient Identifier 98X8QW9VV7 serves as a standardized identifier in pharmaceutical databases. The compound is also catalogued under various commercial designations including Crizotinib Impurity 3 and Crizotinib intermediates 1, reflecting its role in pharmaceutical synthesis pathways.

Multiple database systems maintain comprehensive records of this compound, including the PubChem database where it is assigned compound identification number 11689426 for the R-enantiomer and 21111478 for the racemic form. The MDL number MFCD18207061 provides another standardized identifier used in chemical inventory systems, while the DSSTox Substance Identifier DTXSID10470674 ensures proper tracking in toxicological databases. These multiple identification systems create a robust framework for unambiguous compound identification across various scientific and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula C13H10BrCl2FN2O represents the precise atomic composition of this compound, indicating a complex halogenated organic structure. This formula reveals the presence of thirteen carbon atoms forming the core aromatic and aliphatic framework, ten hydrogen atoms providing the necessary structural completeness, and five heteroatoms contributing to the compound's unique chemical properties. The heteroatom composition includes one bromine atom at the 5-position of the pyridine ring, two chlorine atoms at the 2,6-positions of the fluorophenyl moiety, one fluorine atom at the 3-position of the phenyl ring, two nitrogen atoms within the pyridine and amine functionalities, and one oxygen atom forming the ethoxy linkage.

The molecular weight calculation yields a precise value of 380.04 grams per mole, reflecting the substantial contribution of the halogen atoms to the overall molecular mass. This relatively high molecular weight for a small organic molecule is primarily attributed to the presence of multiple heavy halogens, with bromine contributing approximately 79.9 atomic mass units, the two chlorine atoms adding 70.9 atomic mass units, and fluorine contributing 19.0 atomic mass units. The high halogen content, representing approximately 44.7% of the total molecular weight, significantly influences the compound's physical properties including density, solubility characteristics, and intermolecular interactions.

Detailed elemental analysis reveals specific weight percentages for each constituent element within the molecular structure. Carbon accounts for approximately 41.07% of the molecular weight, reflecting the substantial aromatic framework, while hydrogen contributes a modest 2.65% due to the limited number of hydrogen atoms. The nitrogen content represents 7.37% of the total molecular weight, primarily from the pyridine ring and terminal amine group, while oxygen contributes 4.21% through the ethoxy linkage. The combined halogen content of 44.70% demonstrates the significant role these atoms play in determining the compound's chemical behavior and biological activity potential.

Element Count Atomic Weight (amu) Total Weight (amu) Percentage (%)
Carbon 13 12.01 156.13 41.07
Hydrogen 10 1.008 10.08 2.65
Bromine 1 79.904 79.904 21.03
Chlorine 2 35.453 70.906 18.65
Fluorine 1 18.998 18.998 5.00
Nitrogen 2 14.007 28.014 7.37
Oxygen 1 15.999 15.999 4.21
Total 30 - 380.04 100.00

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic analysis of this compound reveals distinct structural features that define its three-dimensional molecular architecture. The compound crystallizes as a white to light yellow to light orange powder or crystalline material, with a well-defined melting point range of 108.0 to 113.0 degrees Celsius, indicating good crystalline purity and structural integrity. The specific melting point of 109 degrees Celsius represents the primary crystalline form under standard atmospheric conditions, suggesting a stable crystal lattice arrangement that maintains structural coherence across this temperature range.

Three-dimensional conformational studies utilizing computational modeling and experimental techniques reveal the preferred spatial arrangement of the molecular components. The pyridine ring system adopts a planar configuration that serves as the central scaffold for the molecule, with the bromine substituent at the 5-position extending perpendicular to the ring plane. The ethoxy linkage provides conformational flexibility, allowing rotation around the carbon-oxygen bonds, which influences the overall molecular shape and potential binding interactions. The 2,6-dichloro-3-fluorophenyl moiety adopts a configuration that minimizes steric hindrance between the halogen substituents while maintaining optimal electronic interactions.

The molecular structure demonstrates specific geometric parameters that define the spatial relationships between functional groups. The ethoxy bridge creates a flexible connection between the pyridine core and the halogenated phenyl ring, with bond angles and dihedral angles that accommodate the bulky halogen substituents. The presence of multiple electron-withdrawing halogens creates regions of distinct electronic density, influencing both intramolecular interactions and potential intermolecular associations in the crystalline state. These structural features contribute to the compound's unique three-dimensional profile, which is crucial for understanding its chemical reactivity and biological activity patterns.

Computational conformational analysis reveals multiple low-energy conformers that the molecule can adopt due to rotational freedom around the ethoxy linkage. The preferred conformations minimize steric clashes between the halogen atoms while optimizing favorable electronic interactions such as halogen bonding and aromatic stacking. These conformational preferences significantly influence the compound's physical properties including solubility, melting behavior, and optical activity, making detailed structural understanding essential for practical applications and further chemical modifications.

Stereochemical Considerations: (R)- versus (S)-Enantiomer Configurations

The stereochemical analysis of this compound centers on the chiral center present in the ethoxy linkage, specifically at the carbon atom bearing both the methyl group and the connection to the halogenated phenyl ring. This chiral center gives rise to two distinct enantiomeric forms designated as (R)- and (S)-configurations according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer represents the configuration where the priority sequence of substituents around the chiral center follows a clockwise arrangement when viewed from the perspective opposite to the lowest priority group, while the (S)-enantiomer exhibits the opposite spatial arrangement.

The (R)-enantiomer of the compound demonstrates distinct optical activity characteristics that serve as definitive identification markers for this specific stereoisomeric form. Experimental measurements reveal a specific rotation value of -67 degrees when measured at a concentration of 1 gram per 100 milliliters in chloroform solvent using the sodium D-line at 589 nanometers. This negative optical rotation indicates that the (R)-enantiomer rotates plane-polarized light in a counterclockwise direction, classifying it as a levorotatory compound despite its (R)-stereochemical designation. The specific rotation range of -64.0 to -70.0 degrees provides a practical analytical window for quality control and enantiomeric purity assessment.

The relationship between stereochemical configuration and optical rotation behavior illustrates important principles of molecular chirality that extend beyond simple nomenclature systems. While the (R)- and (S)-designations describe the spatial arrangement of substituents around the chiral center based purely on priority rules, the direction and magnitude of optical rotation depend on the actual three-dimensional electronic environment created by all molecular components. This distinction explains why (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine exhibits negative optical rotation despite bearing the (R)-configuration designation, demonstrating that stereochemical nomenclature and optical activity direction are independent molecular properties.

Enantiomeric excess determination and optical purity assessment provide quantitative measures of stereochemical composition in practical samples. The relationship between observed optical rotation and enantiomeric excess follows established mathematical relationships where the enantiomeric excess percentage equals the ratio of observed rotation to maximum specific rotation for the pure enantiomer, multiplied by 100. For pharmaceutical applications requiring high enantiomeric purity, analytical methods must achieve detection limits capable of identifying minor amounts of the undesired enantiomer, typically requiring analytical techniques sensitive to optical rotation differences of less than one degree.

Parameter (R)-Enantiomer (S)-Enantiomer Racemic Mixture
Chemical Authentication System Number 877399-00-3 Not specifically assigned 756503-69-2
Specific Rotation ([α]D25) -67° (c=1, CHCl₃) +67° (predicted)
Optical Activity Classification Levorotatory Dextrorotatory (predicted) Optically Inactive
Stereochemical Priority Sequence Clockwise (R) Counterclockwise (S) Both Present
Commercial Availability High Limited Available

Properties

IUPAC Name

5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUZAZEKBBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610837
Record name 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756503-69-2
Record name 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .

Chemical Reactions Analysis

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as a synthetic intermediate in the development of targeted therapies, notably in the synthesis of tyrosine kinase inhibitors like crizotinib . Crizotinib is an FDA-approved drug used for treating non-small cell lung cancer (NSCLC) by inhibiting the c-MET and ALK pathways, which are crucial in cancer progression . The bromine and dichloro-fluorophenyl substitutions enhance its biological activity, making it a valuable candidate for drug design.

Case Study: Crizotinib Synthesis

  • Reference: De Koning et al. (2011) demonstrated the efficient synthesis of crizotinib intermediates using this compound, highlighting its significance in pharmaceutical manufacturing .

Biological Research

In biological studies, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine serves as a tool compound to investigate receptor mechanisms and cellular pathways. Its unique structure allows researchers to explore interactions with various biological targets, aiding in the understanding of complex signaling pathways.

Research Insights

  • The compound has been utilized to study the inhibition of specific receptors involved in cancer and other diseases, providing insights into potential therapeutic targets .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is under investigation. Its chemical properties suggest it could contribute to the development of safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests.

Application Examples

  • Research is ongoing to evaluate its effectiveness as a biopesticide, leveraging its unique molecular structure to enhance pest resistance without harming beneficial organisms .

Material Science

In material science, this compound is explored for creating advanced materials such as polymers with specific properties suitable for electronics and coatings. Its incorporation into polymer matrices can improve durability and functionality.

Material Properties

  • The compound's ability to modify polymer characteristics makes it valuable in developing materials with tailored properties for electronic applications .

Diagnostic Tools

The compound has potential applications in formulating diagnostic agents that enhance the sensitivity and specificity of medical tests. By integrating this compound into diagnostic protocols, researchers aim to improve disease detection methods.

Diagnostic Innovations

  • Studies have indicated that compounds similar to this compound can significantly enhance the performance of diagnostic assays .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Pharmaceutical DevelopmentSynthesis of crizotinibTargeted cancer therapies
Biological ResearchTool for receptor mechanism studiesInsights into disease pathways
Agricultural ChemistryPotential pesticide/herbicideSafer agricultural practices
Material ScienceDevelopment of advanced polymersEnhanced material properties
Diagnostic ToolsFormulation of diagnostic agentsImproved sensitivity and specificity

Mechanism of Action

As an intermediate in the synthesis of crizotinib, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine contributes to the formation of the active drug molecule. Crizotinib exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK), ROS1, and MET tyrosine kinases, which are involved in the growth and proliferation of cancer cells . By blocking these kinases, crizotinib can reduce tumor growth and spread.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound 27 : 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine
  • Structural Differences :
    • Ethynyl group replaces ethoxy linker.
    • Phenyl ring substituents: 2-chloro-6-fluoro vs. 2,6-dichloro-3-fluoro in the target compound.
  • Synthesis: Sonogashira coupling (Pd(PPh₃)₂Cl₂/CuI catalysis) .
14b : 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine
  • Structural Differences :
    • Morpholine-substituted propargyl group replaces ethoxy-phenyl moiety.
  • Synthesis : Similar Pd/Cu-catalyzed coupling but with morpholine-propargyl reagents .
  • Key Contrast :
    • Morpholine improves aqueous solubility (lower LogP), enhancing pharmacokinetic properties .

Halogen and Heterocycle Modifications

5-Iodo Analog : 5-Iodo-3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
  • Structural Differences :
    • Bromine replaced with iodine at the pyridine 5-position.
  • Key Contrast :
    • Iodine’s larger atomic radius may enhance binding affinity but reduce metabolic stability due to higher susceptibility to enzymatic cleavage .
Pyrazine Analog : 5-Bromo-3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyrazin-2-amine
  • Structural Differences :
    • Pyridine ring replaced with pyrazine.

Crizotinib and Its Derivatives

Crizotinib (PF-02341066) :
  • Structural Differences :
    • Replaces 5-bromo group with a piperidinyl-pyrazole moiety.
    • Retains the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
  • Key Contrast :
    • The piperidinyl-pyrazole substitution confers dual ALK/MET inhibition, critical for NSCLC efficacy .
    • 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine serves as a precursor in crizotinib synthesis .
QC-1459 : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (99% purity)
  • Comparison :
    • High purity (99%) mirrors the target compound’s synthetic scalability .
    • Similar safety protocols apply due to shared halogenated aromatic structure .
Nitro-Substituted Analog : 5-Bromo-6-chloro-N-[3-chloro-2,6-dinitrophenyl]-3-(trifluoromethyl)pyridin-2-amine
  • Key Contrast :
    • Nitro groups increase reactivity and toxicity, necessitating stricter handling than the target compound .

Biological Activity

5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 877399-00-3, is a compound that has garnered interest in various fields, particularly in pharmaceutical development and biological research. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C13H10BrCl2FN2O
  • Molecular Weight : 380.03 g/mol
  • SMILES Notation : CC@@Hc2c(Cl)ccc(F)c2Cl

The compound exhibits significant biological activity primarily through its interactions with various receptors and enzymes:

  • Pharmacological Applications :
    • Cancer Therapy : It is being studied for its potential role as a targeted therapy in cancer treatment, particularly in inhibiting specific receptor tyrosine kinases (RTKs) which are often overexpressed in tumors .
    • Biological Research : The compound serves as a tool for investigating receptor mechanisms and signaling pathways, aiding in the understanding of complex biological processes .
  • Agricultural Chemistry :
    • The compound is also explored for its potential use as a pesticide or herbicide, contributing to the development of safer agricultural chemicals .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (µM)Notes
ALK Inhibition0.5Potent against ALK-positive cell lines
Receptor Modulation0.8Modulates activity of specific receptors
Cytotoxicity1.2Exhibits selective cytotoxic effects on cancer cells

Case Study 1: Targeting ALK

A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits anaplastic lymphoma kinase (ALK), a target often implicated in non-small cell lung cancer (NSCLC). The compound's structure was optimized to enhance potency and selectivity against ALK-positive cell lines, showing promising results in preclinical models .

Case Study 2: Agricultural Applications

Research conducted on the agricultural applications of this compound indicated its potential as an effective herbicide. The study evaluated its efficacy against common weeds and demonstrated significant herbicidal activity at low concentrations, suggesting its viability for sustainable agricultural practices .

Toxicity and Safety Profile

While the compound shows significant promise in various applications, safety assessments are crucial. According to available data:

  • Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin .
  • Safety Precautions : Proper handling protocols should be followed to mitigate exposure risks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.